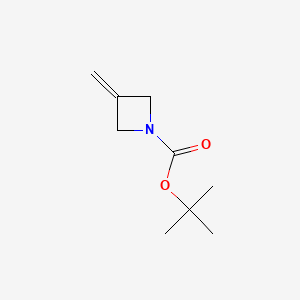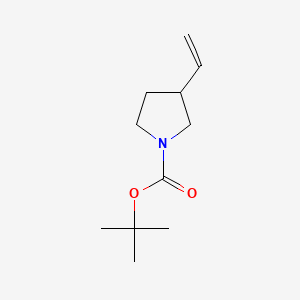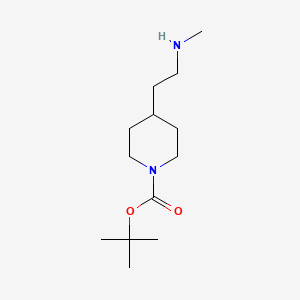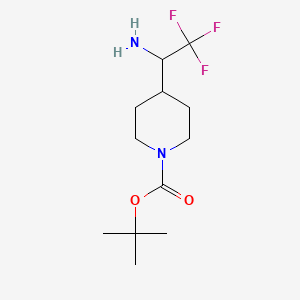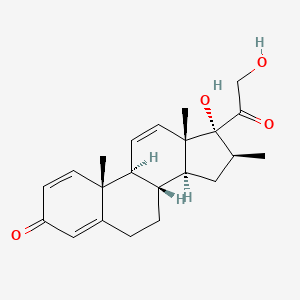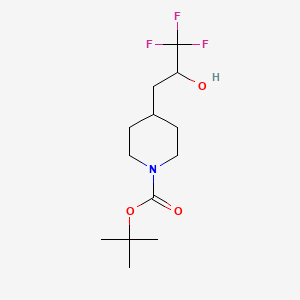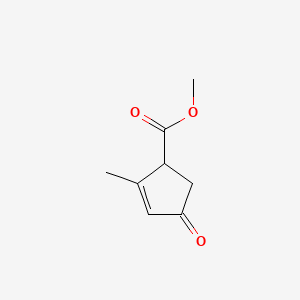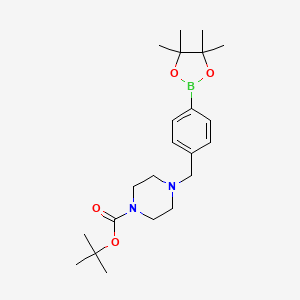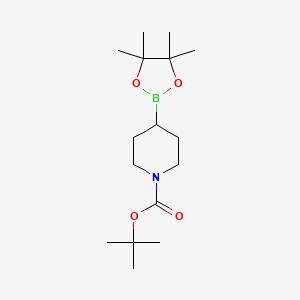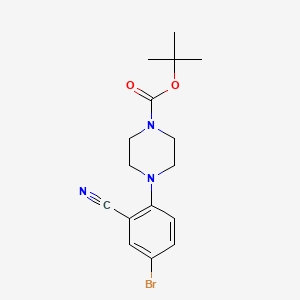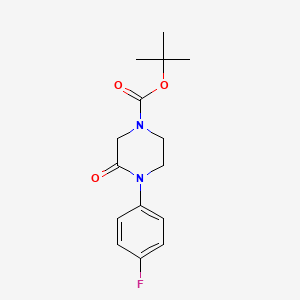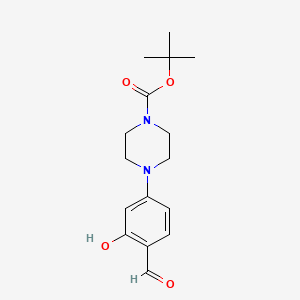![molecular formula C11H19NO3 B592339 Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1147557-97-8](/img/structure/B592339.png)
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Descripción general
Descripción
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is a white to light yellow powder or crystal that is sensitive to air, moisture, and heat . This compound is used as a reactant in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS) .
Mecanismo De Acción
Target of Action
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a reactant used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists . The primary target of this compound is the CXCR2 receptor, which plays a crucial role in the inflammatory response and is implicated in various neurological conditions .
Mode of Action
The exact mode of action of Tert-butyl 6-hydroxy-2-azaspiro[3It is known to interact with the cxcr2 receptor, potentially modulating its activity and influencing the inflammatory response
Biochemical Pathways
The compound is involved in the modulation of the CXCR2 signaling pathway . This pathway plays a key role in the recruitment of leukocytes to the site of inflammation, and its modulation can have downstream effects on the inflammatory response .
Pharmacokinetics
The ADME properties of Tert-butyl 6-hydroxy-2-azaspiro[3It is known that the compound has a melting point of 127-129℃, a predicted boiling point of 3166±420 °C, and a density of 117 . It is slightly soluble in DMSO and Methanol . These properties may impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its modulation of the CXCR2 signaling pathway . By interacting with this pathway, the compound could potentially influence the inflammatory response, which could have implications for the treatment of CNS demyelinating conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at a temperature between 2-8°C to maintain its stability . Additionally, the compound’s solubility in different solvents could impact its distribution within the body and its interaction with its target .
Análisis Bioquímico
Biochemical Properties
It is known to be involved in the synthesis of pharmaceuticals , suggesting that it may interact with enzymes, proteins, and other biomolecules in the process
Cellular Effects
Given its role in pharmaceutical synthesis , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common route starts with the preparation of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is then converted to the hydroxy derivative . The initial step involves the reaction of a nitrile intermediate with lithium aluminum hydride to produce a primary amine, which spontaneously displaces a tosyl group to form the azaspiro[3.3]heptane ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a solid state and stored under inert gas at refrigerated temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the azaspiro ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often involve the use of halogenating agents or alkylating agents under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce a fully saturated azaspiro ring .
Aplicaciones Científicas De Investigación
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Comparación Con Compuestos Similares
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A precursor in the synthesis of the hydroxy derivative.
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate: Another derivative with an amino group instead of a hydroxyl group.
Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate: A related compound with an oxa-azaspiro structure.
These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity.
Propiedades
IUPAC Name |
tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-11/h8,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXXHZDEAZUQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680960 | |
| Record name | tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147557-97-8 | |
| Record name | tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
